molecular formula C23H22N4O5S B6526253 N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 893939-12-3

N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B6526253
CAS No.: 893939-12-3
M. Wt: 466.5 g/mol
InChI Key: ZEBXIQNOZXRBNS-UHFFFAOYSA-N
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Description

This compound (CAS 893928-14-8, molecular formula: C₂₃H₂₂N₄O₅S, molecular weight: 466.51 g/mol) features a thieno[3,4-c]pyrazol core with dual sulfone groups (5,5-dioxo), a 4-methoxyphenyl substituent at position 2, and a pyrrolidine-3-carboxamide moiety at position 3 .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-32-18-9-7-17(8-10-18)27-22(19-13-33(30,31)14-20(19)25-27)24-23(29)15-11-21(28)26(12-15)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBXIQNOZXRBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to two analogs with shared motifs but divergent substituents:

Parameter Target Compound (CAS 893928-14-8) Compound A (CAS 669696-94-0) Compound B (CAS 1020048-57-0)
Molecular Formula C₂₃H₂₂N₄O₅S C₂₇H₂₅FN₃O₆ C₁₇H₁₃FN₃O₃S
Molecular Weight 466.51 g/mol ~521.51 g/mol ~373.37 g/mol
Core Structure Thieno[3,4-c]pyrazol (5,5-dioxo) Pyrrolidinecarboxamide Thieno[3,4-c]pyrazol (5-oxo)
Key Substituents 4-Methoxyphenyl, pyrrolidine-3-carboxamide 4-Methoxybenzyl, 2-fluorophenyl-ethoxy 4-Fluorophenyl, furan-2-carboxamide
Polar Surface Area 119 Ų ~110–125 Ų (estimated) ~95–105 Ų (estimated)
Hypothesized Activity Enzyme inhibition (sulfone-mediated) GPCR modulation (fluorophenyl) Kinase inhibition (furan-carboxamide)

Functional Group Analysis

  • Sulfone vs.
  • 4-Methoxyphenyl vs. Fluorophenyl : The electron-donating methoxy group in the target compound may stabilize π-π interactions in aromatic binding sites, whereas Compound B’s electron-withdrawing fluorine could improve membrane permeability .
  • Pyrrolidine vs. Furan-Carboxamide : The pyrrolidine ring in the target compound offers conformational flexibility for optimal target engagement, while Compound B’s rigid furan-carboxamide may restrict binding to planar active sites .

Pharmacokinetic Considerations

  • Lipophilicity : Compound B’s lower molecular weight and fluorine substituent likely enhance logP (predicted XlogP for target compound: 0.9), favoring blood-brain barrier penetration .
  • Metabolic Stability : The target compound’s sulfone groups may reduce oxidative metabolism but increase renal clearance, whereas Compound A’s ethoxy linker could be susceptible to hydrolysis .

Structural Validation Tools

Crystallographic tools like SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation) are critical for confirming stereochemistry and intermolecular interactions in these compounds .

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